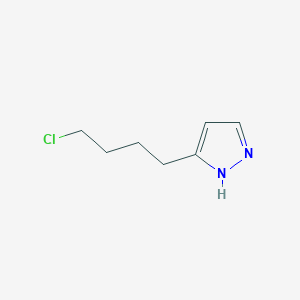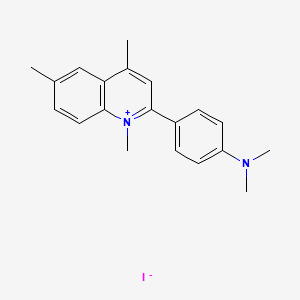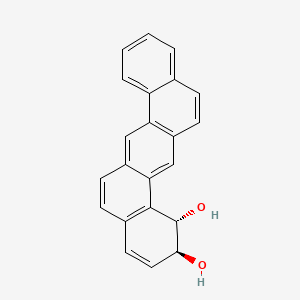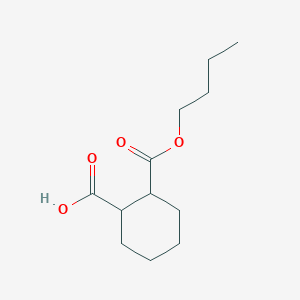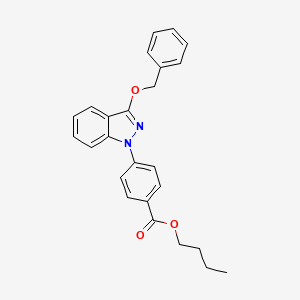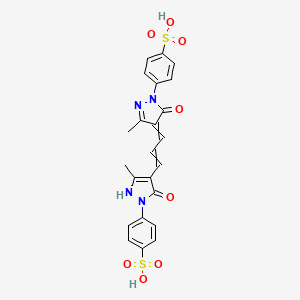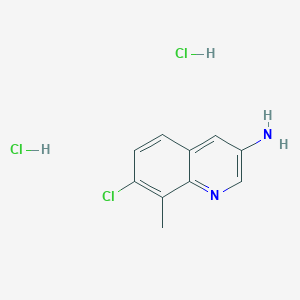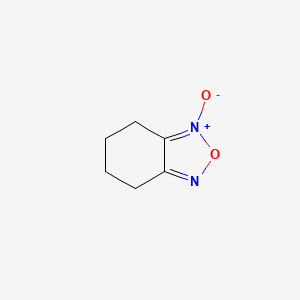
2-N,N-bis-(Octadecyl)amino-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is a chemical compound with the molecular formula C41H77N3O2 and a molecular weight of 644.07 g/mol . This compound is characterized by its long alkyl chains and a nitro group attached to a pyridine ring, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine typically involves the reaction of 2-amino-5-nitropyridine with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-N,N-bis-(Octadecyl)amino-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Electrophiles such as halogens, acids, or other reactive species in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of 2-N,N-bis-(Octadecyl)amino-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-N,N-bis-(Octadecyl)amino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-N,N-bis-(Octadecyl)amino-4-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-3-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-6-nitropyridine
Uniqueness
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position of the pyridine ring distinguishes it from other similar compounds, affecting its interaction with molecular targets and its overall properties .
Properties
Molecular Formula |
C41H77N3O2 |
|---|---|
Molecular Weight |
644.1 g/mol |
IUPAC Name |
5-nitro-N,N-dioctadecylpyridin-2-amine |
InChI |
InChI=1S/C41H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(41-36-35-40(39-42-41)44(45)46)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3 |
InChI Key |
VSCKLPZMDKCDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


